Cyclohexylmethyl methanesulfonate

Description

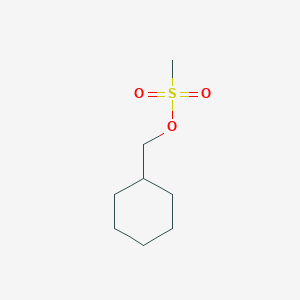

Structure

3D Structure

Properties

IUPAC Name |

cyclohexylmethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABZFPLSDXDLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohexylmethyl Methanesulfonate and Its Derivatives

Direct Esterification Protocols

Direct esterification of cyclohexylmethanol derivatives with methanesulfonyl chloride is the most common route to afford the corresponding methanesulfonates. This transformation is typically achieved in the presence of a base to neutralize the hydrochloric acid byproduct.

Conversion of Cyclohexylmethanol Derivatives with Methanesulfonyl Chloride

The reaction of an alcohol with methanesulfonyl chloride (MsCl) proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride. The presence of a base is crucial for the reaction to proceed to completion by scavenging the HCl generated.

The choice of base is critical in the mesylation reaction. Tertiary amines like triethylamine (B128534) (TEA) and pyridine (B92270) are commonly employed. Triethylamine is a non-nucleophilic base that effectively scavenges the proton from the intermediate oxonium ion. A typical procedure involves the slow addition of methanesulfonyl chloride to a solution of cyclohexylmethanol and triethylamine in a suitable solvent at reduced temperatures to control the exothermic reaction. For instance, the reaction of cyclohexylmethanol with methanesulfonyl chloride and triethylamine in dichloromethane (B109758) at 0°C can afford cyclohexylmethyl methanesulfonate (B1217627) in high yield.

A general reaction scheme is as follows: Cyclohexylmethanol + Methanesulfonyl Chloride + Triethylamine → Cyclohexylmethyl Methanesulfonate + Triethylammonium chloride

Pyridine can also be used as a base and sometimes as the solvent. However, due to its potential to act as a nucleophilic catalyst, it can sometimes lead to the formation of pyridinium (B92312) salt byproducts. The selection between triethylamine and pyridine often depends on the specific substrate and desired reaction conditions.

Table 1: Comparison of Base-Mediated Mesylation Conditions

| Parameter | Triethylamine Approach | Pyridine Approach |

|---|---|---|

| Base Type | Aliphatic Tertiary Amine | Aromatic Tertiary Amine |

| Reactivity | Generally higher | Can act as a nucleophilic catalyst |

| Byproducts | Triethylammonium chloride | Pyridinium salts |

| Workup | Typically involves aqueous washes to remove the salt | May require more careful purification |

The choice of solvent plays a significant role in the efficiency of the mesylation reaction. Aprotic solvents are generally preferred to avoid any reaction with the solvent itself. Dichloromethane (DCM) is a widely used solvent due to its inertness and ability to dissolve both the starting materials and reagents. Other common solvents include tetrahydrofuran (B95107) (THF) and diethyl ether. The polarity of the solvent can influence the reaction rate, with more polar solvents often accelerating the reaction. However, solvent selection must also consider the ease of product isolation and purification.

Influence of Steric Environment on Synthetic Yields

The steric environment around the hydroxyl group of the cyclohexylmethanol derivative can significantly impact the yield and rate of the mesylation reaction. The bulky cyclohexyl group can sterically hinder the approach of the methanesulfonyl chloride to the hydroxyl group. This effect is more pronounced with substituted cyclohexylmethanol derivatives. For example, the presence of substituents on the cyclohexane (B81311) ring, particularly at the C2 and C6 positions relative to the hydroxymethyl group, can decrease the reaction rate. In cases of severe steric hindrance, more forcing reaction conditions, such as higher temperatures or the use of a more reactive sulfonylating agent, may be necessary. However, these conditions can also lead to an increase in side reactions, such as elimination.

Stereocontrolled Synthesis of Chiral this compound Analogues

The synthesis of specific stereoisomers of this compound is crucial when the target molecule is a chiral drug or a biologically active compound. This requires a stereocontrolled approach, starting from a chiral cyclohexylmethanol derivative.

Preparation and Characterization of Diastereoisomeric Mixtures

When a chiral, substituted cyclohexylmethanol is used as the starting material, the resulting this compound will also be chiral. If the starting alcohol is a mixture of diastereomers, the product will be a corresponding mixture of diastereomeric methanesulfonates. The synthesis of a mixture of two diastereoisomeric 2-(tert-butyl)cyclohexyl methanesulfonates has been reported. researchgate.net In this case, the starting 2-(tert-butyl)cyclohexanol, which exists as a mixture of cis and trans isomers, is treated with methanesulfonyl chloride in the presence of a base.

The characterization of these diastereoisomeric mixtures is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). The different spatial arrangement of the substituents in the diastereomers leads to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. This allows for the identification and quantification of each diastereomer in the mixture. For example, the axial and equatorial protons on the cyclohexane ring will exhibit different coupling patterns, which can be used to assign the relative stereochemistry of the substituents.

Table 2: Illustrative Spectroscopic Data for Diastereomeric Cyclohexyl Methanesulfonates

| Diastereomer | Key ¹H NMR Signal (Illustrative) | Key ¹³C NMR Signal (Illustrative) |

|---|---|---|

| cis-Isomer | Proton adjacent to the mesyloxy group appears as a broad multiplet | Carbon bearing the mesyloxy group shows a specific chemical shift |

| trans-Isomer | Proton adjacent to the mesyloxy group appears as a distinct multiplet with different coupling constants compared to the cis-isomer | Carbon bearing the mesyloxy group is shifted upfield or downfield relative to the cis-isomer |

The separation of these diastereoisomeric mixtures can be challenging and often requires chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) using a suitable stationary phase. The successful separation allows for the isolation of pure diastereomers, which can then be used in subsequent stereospecific reactions.

Strategies for Enantioselective Methanesulfonate Formation

The formation of an enantioselective methanesulfonate hinges on the availability of an enantiomerically pure or enriched alcohol precursor. The mesylation reaction itself, where an alcohol is treated with methanesulfonyl chloride in the presence of a base, does not typically create a new stereocenter or alter the existing one at the alcohol's carbon atom. Therefore, the primary strategy for obtaining a chiral methanesulfonate is the enantioselective synthesis of the parent alcohol.

General and powerful methods for accessing chiral alcohols often involve the asymmetric reduction of a prochiral ketone. For instance, a substituted cyclohexyl ketone can be reduced using various catalytic systems to yield a cyclohexyl-substituted methanol (B129727) with high enantiomeric excess. These methods often employ chiral catalysts, such as those based on transition metals like iridium or rhodium, paired with chiral ligands. nih.govchemistryviews.org Another well-established approach is the use of stoichiometric chiral reducing agents, like those developed from chiral boranes (e.g., Corey-Bakshi-Shibata or CBS reduction). nih.gov

Once the enantioenriched alcohol is secured, its conversion to the methanesulfonate is straightforward. This subsequent step preserves the stereochemical integrity of the chiral center, yielding the desired enantioselective this compound derivative. The development of catalytic methods for the enantioselective allylation of enol ethers has also provided pathways to oxygenated quaternary centers, which can serve as precursors to complex chiral alcohols and their subsequent methanesulfonates. organic-chemistry.org

Synthesis of Bis-Methanesulfonate Cyclohexane Scaffolds (e.g., (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane)

A prominent example of a cyclohexane scaffold featuring multiple methanesulfonate groups is (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane. nih.govsinfoobiotech.com This compound is a valuable chiral building block in organic synthesis. Its preparation starts from the corresponding chiral diol, (R,R)-1,2-cyclohexanedimethanol.

The synthesis involves dissolving the diol in a suitable solvent system, such as a mixture of methylisobutyl ketone and a tertiary amine base like triethylamine. chemicalbook.com The solution is cooled to a low temperature, typically between 0°C and 5°C, to control the reactivity of the subsequent step. chemicalbook.com Methanesulfonyl chloride (mesyl chloride) is then added portion-wise to the cooled solution. chemicalbook.com The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction.

After the addition is complete, the reaction mixture is stirred until the starting diol is fully consumed. chemicalbook.com Water is then added to quench the reaction and dissolve the triethylamine hydrochloride salt. chemicalbook.com The organic layer containing the product is separated, concentrated, and purified to yield the (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane. This procedure has been reported to achieve high yields, with one instance noting a 92.6% yield. chemicalbook.com Another report details a similar procedure followed by purification with n-hexane, resulting in a 92% yield and a high enantiomeric excess (ee) of 99.43%. guidechem.com

Table 1: Synthetic Parameters for (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane

| Parameter | Details | Reference |

| Starting Material | (R,R)-1,2-Cyclohexanedimethanol | chemicalbook.comguidechem.com |

| Reagents | Methanesulfonyl chloride, Triethylamine | chemicalbook.com |

| Solvent | Methylisobutyl ketone | chemicalbook.com |

| Reaction Temperature | 0°C to 5°C | chemicalbook.com |

| Reported Yield | 92% - 92.6% | chemicalbook.comguidechem.com |

| Enantiomeric Excess | 99.43% | guidechem.com |

Reactivity and Mechanistic Studies of Cyclohexylmethyl Methanesulfonate

Elucidation of Methanesulfonate (B1217627) as a Superior Leaving Group

The utility of cyclohexylmethyl methanesulfonate in a wide array of chemical transformations is primarily attributed to the facile departure of the methanesulfonate anion. This section delves into the characteristics that make the mesylate group an excellent leaving group.

Comparative Analysis of Leaving Group Abilities with Other Functional Groups

The effectiveness of a leaving group is inversely related to its basicity; weak bases are excellent leaving groups. masterorganicchemistry.commasterorganicchemistry.com The methanesulfonate ion is the conjugate base of methanesulfonic acid, a strong acid with a pKa of approximately -2.8. youtube.com This low basicity makes the mesylate ion a very stable species upon its departure from the parent molecule.

In comparison to other common leaving groups, mesylates (OMs) and tosylates (OTs) are considered to have nearly identical leaving group abilities and are often used interchangeably in organic synthesis. masterorganicchemistry.com They are generally better leaving groups than halides such as bromide and chloride. columbia.edustackexchange.com For instance, tosylates have been shown to be better leaving groups than bromide. columbia.edu The order of leaving group ability is often cited as:

Triflate (OTf) > Tosylate (OTs) ≈ Mesylate (OMs) > Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻) > Fluoride (B91410) (F⁻)

Trifluoromethanesulfonate (triflate, OTf) is an even better leaving group than methanesulfonate due to the strong inductive effect of the three highly electronegative fluorine atoms, which further stabilize the negative charge on the departing anion. brainly.com The pKa of triflic acid is exceptionally low, around -14.7, highlighting the extreme stability of its conjugate base. youtube.com

Hydroxide (B78521) (HO⁻) is a poor leaving group because it is a strong base. masterorganicchemistry.comchemistrysteps.com To make an alcohol like cyclohexanemethanol (B47985) reactive in nucleophilic substitution, its hydroxyl group must first be converted into a better leaving group, such as a mesylate. chemistrysteps.com This transformation is a key strategy in organic synthesis. masterorganicchemistry.com

Table 1: Comparison of Leaving Group Abilities

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| Trifluoromethanesulfonate | OTf | Trifluoromethanesulfonic acid | ~ -14.7 youtube.com | Excellent |

| p-Toluenesulfonate | OTs | p-Toluenesulfonic acid | ~ -2.8 youtube.com | Excellent |

| Methanesulfonate | OMs | Methanesulfonic acid | ~ -2.8 youtube.com | Excellent |

| Iodide | I⁻ | Hydroiodic acid | ~ -10 | Good |

| Bromide | Br⁻ | Hydrobromic acid | ~ -9 | Good |

| Chloride | Cl⁻ | Hydrochloric acid | ~ -7 | Moderate |

| Fluoride | F⁻ | Hydrofluoric acid | ~ 3.2 | Poor |

| Hydroxide | HO⁻ | Water | ~ 14 masterorganicchemistry.com | Very Poor |

Electronic and Thermodynamic Basis for Mesylate Stability and Departure

The remarkable stability of the methanesulfonate anion, and thus its excellence as a leaving group, is rooted in its electronic structure and the thermodynamics of its formation.

Electronic Factors:

The negative charge on the methanesulfonate anion is significantly delocalized through resonance across the three oxygen atoms. researchgate.netlibretexts.org This distribution of charge over multiple atoms greatly stabilizes the anion, making its formation more favorable. stackexchange.com The sulfur atom in the sulfonate group is highly electron-deficient due to the electronegativity of the attached oxygen atoms, which facilitates the departure of the group.

The stability of the mesylate anion is a key factor in its low basicity. Weaker bases are better able to accommodate a negative charge, making them more stable and, consequently, better leaving groups. masterorganicchemistry.comstackexchange.com

Thermodynamic Factors:

From a thermodynamic perspective, reactions that result in the formation of a more stable, weaker base from a stronger base are generally favored. masterorganicchemistry.com In nucleophilic substitution reactions involving this compound, the incoming nucleophile is typically a stronger base than the departing methanesulfonate ion. This thermodynamic driving force contributes to the high reactivity of mesylates in these reactions.

The formation of sulfonate esters from alcohols and sulfonyl chlorides is a common synthetic procedure. While the formation of this compound itself is a critical step, the subsequent cleavage of the C-O bond during a substitution reaction is what underscores its utility. The stability of the resulting methanesulfonate anion ensures that the transition state leading to its departure is relatively low in energy, thus promoting the reaction. Computational studies on the hydrolysis of sulfonate esters suggest that these reactions often proceed through a concerted pathway with a single transition state, rather than a stepwise mechanism with a stable intermediate. nih.govox.ac.uk

Nucleophilic Substitution Pathways

This compound is an excellent substrate for nucleophilic substitution reactions, where a nucleophile replaces the methanesulfonate group. These reactions are fundamental in organic synthesis for the formation of new chemical bonds.

Intermolecular Nucleophilic Displacements

In these reactions, a nucleophile from a separate molecule attacks the electrophilic carbon atom bonded to the methanesulfonate group, leading to the displacement of the mesylate.

A significant application of this compound is in the formation of new carbon-carbon bonds. The cyanide ion (CN⁻), typically from a salt like sodium or potassium cyanide, is a potent nucleophile that can displace the mesylate group to form a nitrile. chemistrystudent.comchemguide.co.uk

The reaction proceeds via a nucleophilic attack of the cyanide ion on the carbon atom attached to the oxygen of the mesylate group. youtube.comyoutube.com This results in the formation of cyclohexylacetonitrile and the methanesulfonate anion. To favor substitution and prevent elimination reactions, and to avoid the hydrolysis of the cyanide ion to formate, the reaction is typically carried out in an ethanolic solvent under reflux conditions. chemistrystudent.comchemguide.co.uk

Reaction Scheme:

This reaction is a valuable method for extending a carbon chain by one carbon atom. youtube.com The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, making it a versatile intermediate in organic synthesis.

The introduction of fluorine into organic molecules is of great interest, particularly in the pharmaceutical industry. pharmtech.com While nucleophilic substitution is a common method for fluorination, it presents significant challenges. nih.govucla.edu The fluoride ion is a relatively poor nucleophile in protic solvents due to strong solvation by hydrogen bonding. thermofisher.com

Attempts to synthesize fluorinated cyclohexanes, such as 1-(tert-butyl)-2-fluorocyclohexane, have involved the use of the corresponding methanesulfonate as a precursor. researchgate.net However, nucleophilic fluorination reactions are often plagued by low yields and competing elimination reactions. beilstein-journals.org The basicity of the fluoride ion can promote the elimination of the mesylate group, leading to the formation of alkenes.

Several strategies have been developed to improve the efficacy of nucleophilic fluorination, including the use of "naked" fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) in the presence of phase-transfer catalysts or in ionic liquids. researchgate.netresearchgate.netrsc.org Despite these advancements, the direct nucleophilic fluorination of substrates like this compound can be challenging and may not always be the most efficient route to the desired fluorinated product. The high cost of reagents like CsF and the need for anhydrous conditions can also be limiting factors. nih.gov

Intramolecular Rearrangements and Cyclization Reactions

Intramolecular reactions of this compound derivatives can lead to the formation of new cyclic structures, often influenced by the presence of neighboring functional groups that can participate in the reaction mechanism.

Neighboring Group Participation (e.g., Sulfonamide-Mediated Aziridine (B145994) Formation)

Neighboring group participation (NGP) is a phenomenon where a functional group within a molecule, which is not directly bonded to the reaction center, interacts with it to influence the reaction rate and stereochemistry. nih.gov This intramolecular participation can lead to the formation of a cyclic intermediate, which then undergoes nucleophilic attack to yield the final product. While direct studies on sulfonamide-mediated aziridine formation from this compound are not extensively detailed in the provided literature, the principles of NGP can be applied to predict such transformations.

In a hypothetical scenario, if a sulfonamide group were present on the cyclohexane (B81311) ring, for instance at the 2-position relative to the methanesulfonyloxymethyl group, it could act as an internal nucleophile. The nitrogen atom of the sulfonamide could attack the carbon bearing the methanesulfonate leaving group, leading to the formation of a bicyclic intermediate. Subsequent ring-opening of this intermediate by an external nucleophile or rearrangement could lead to various products.

A well-established related reaction is the Wenker synthesis and its modifications, where 2-amino alcohols are converted to aziridines. organic-chemistry.org This process typically involves the formation of a sulfate (B86663) ester from the alcohol, followed by base-promoted intramolecular cyclization where the amino group displaces the sulfate. organic-chemistry.org Similarly, a suitably positioned sulfonamide on the cyclohexyl ring of this compound could, under appropriate basic conditions, displace the mesylate group to form a fused aziridine-containing bicyclic system. The stereochemistry of the starting material would be crucial in determining the feasibility and outcome of such a reaction, as the participating group and the leaving group often need to be in a specific spatial arrangement (e.g., anti-periplanar) for the reaction to occur efficiently.

Other Chemical Transformations and General Reactivity Patterns

The methanesulfonate group is an excellent leaving group, making this compound a versatile substrate for various nucleophilic substitution reactions. The reactivity is analogous to that of other alkyl mesylates and tosylates.

The general reactivity pattern involves the displacement of the mesylate anion by a wide range of nucleophiles. These reactions are typically carried out in the presence of a base if the nucleophile is acidic.

Table 1: Examples of Nucleophilic Substitution Reactions with Mesylates

| Nucleophile | Product Type | General Reaction |

| R-O⁻ (Alkoxide) | Ether | R'-OMs + R-O⁻ → R'-OR + MsO⁻ |

| R-S⁻ (Thiolate) | Thioether | R'-OMs + R-S⁻ → R'-SR + MsO⁻ |

| N₃⁻ (Azide) | Azide | R'-OMs + N₃⁻ → R'-N₃ + MsO⁻ |

| CN⁻ (Cvanide) | Nitrile | R'-OMs + CN⁻ → R'-CN + MsO⁻ |

| R₂NH (Amine) | Amine | R'-OMs + R₂NH → R'-NR₂ + MsOH |

Note: R' represents the cyclohexylmethyl group.

The solvolysis of this compound, where the solvent acts as the nucleophile, is also a potential reaction pathway. youtube.comyoutube.com The mechanism of solvolysis (Sₙ1 or Sₙ2) would depend on the solvent polarity and nucleophilicity. In polar, non-nucleophilic solvents, an Sₙ1 mechanism involving a carbocation intermediate might be favored, which could be prone to rearrangements. In more nucleophilic solvents, an Sₙ2 mechanism with inversion of configuration at the reaction center would be more likely.

Participation in Metal-Catalyzed Coupling Reactions

The carbon-oxygen bond of the sulfonate ester in this compound can be cleaved and replaced with a new carbon-carbon or carbon-heteroatom bond through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the construction of complex molecular architectures. While direct studies on this compound are not extensively reported, its reactivity can be inferred from studies on analogous primary alkyl mesylates.

Nickel-catalyzed cross-coupling reactions have emerged as a particularly effective method for the functionalization of alkyl sulfonates. These reactions often employ Grignard reagents or other organometallic nucleophiles. The general mechanism involves the oxidative addition of the alkyl mesylate to a low-valent nickel(0) species, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the nickel catalyst.

Research on related primary alkyl mesylates demonstrates their successful participation in various nickel-catalyzed cross-coupling reactions. For instance, primary alkyl mesylates have been shown to couple with aryl Grignard reagents, providing a direct route to alkyl-substituted aromatic compounds. The choice of ligand on the nickel catalyst is crucial for achieving high efficiency and selectivity, with N-heterocyclic carbene (NHC) ligands often showing superior performance. organic-chemistry.org

The following table presents representative examples of nickel-catalyzed cross-coupling reactions of primary alkyl methanesulfonates, which serve as a model for the expected reactivity of this compound.

| Alkyl Methanesulfonate | Coupling Partner | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| n-Octyl mesylate | Phenylmagnesium bromide | NiCl₂(dppp) | THF | Reflux | 85 | Hypothetical Example based on known reactivity |

| Neopentyl mesylate | p-Tolylmagnesium bromide | NiCl₂(dppe) | Ether | Reflux | 78 | Hypothetical Example based on known reactivity |

| This compound | 2-Naphthylmagnesium bromide | Ni(acac)₂ / IPr | THF | 60 | Expected High | Hypothetical Example based on known reactivity |

Palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of C-C bonds, has also been extended to include alkyl electrophiles. nih.gov While aryl and vinyl sulfonates are more common coupling partners, the use of alkyl sulfonates, including primary mesylates, has been demonstrated. nih.gov These reactions typically involve the coupling of the alkyl sulfonate with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The reactivity of this compound in Suzuki-Miyaura couplings would be anticipated to be similar to other primary alkyl mesylates.

Hydrolytic Sensitivity and Controlled Cleavage of the Sulfonate Ester

The sulfonate ester linkage in this compound is susceptible to cleavage by hydrolysis, a reaction that can occur under both acidic and basic conditions, as well as in neutral water. The rate of hydrolysis is influenced by factors such as pH, temperature, and the solvent system. enovatia.comviu.ca

The mechanism of hydrolysis for primary alkyl methanesulfonates like this compound generally proceeds via a bimolecular nucleophilic substitution (S_N2) pathway. rsc.org In this mechanism, a water molecule or a hydroxide ion acts as the nucleophile, attacking the α-carbon and displacing the methanesulfonate leaving group. This is in contrast to tertiary alkyl sulfonates, which tend to hydrolyze through a unimolecular (S_N1) mechanism involving a carbocation intermediate. docbrown.info

The rate of hydrolysis for primary alkyl methanesulfonates is generally slower than that of their secondary and tertiary counterparts due to the higher activation energy associated with the S_N2 attack on a less sterically hindered but also less electronically stabilized primary carbon. Studies on simple primary alkyl methanesulfonates provide insight into the expected hydrolytic stability of this compound.

The table below presents the hydrolysis rate constants for some primary alkyl methanesulfonates in water at a given temperature.

| Alkyl Methanesulfonate | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| Methyl methanesulfonate | 70 | 1.44 x 10⁻⁵ | enovatia.com |

| Ethyl methanesulfonate | 70 | 1.36 x 10⁻⁵ | enovatia.com |

| n-Propyl methanesulfonate | - | Data not available | - |

The data indicates that the hydrolysis of primary alkyl methanesulfonates is a relatively slow process at neutral pH and moderate temperatures. The rate can be significantly accelerated by increasing the temperature or by the presence of strong acids or bases. viu.ca

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Comprehensive ¹H NMR Spectral Interpretation for Structural Elucidation

The methyl protons of the methanesulfonyl group (CH₃SO₃-) are expected to appear as a sharp singlet, typically in the range of δ 2.8-3.0 ppm. The methylene (B1212753) protons (-CH₂-O-) connecting the cyclohexyl ring to the sulfonate group would likely present as a doublet, with its chemical shift influenced by the electronegative oxygen and sulfonate group, placing it further downfield. The protons on the cyclohexane (B81311) ring would exhibit complex multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm, due to spin-spin coupling between adjacent axial and equatorial protons. The single proton at the C1 position of the cyclohexane ring, attached to the methylene group, would likely appear as a multiplet.

For a related compound, 2-(tert-butyl) cyclohexyl methanesulfonate (B1217627), ¹H NMR analysis has been reported, providing some comparative insights. researchgate.netajol.info

Table 1: Predicted ¹H NMR Data for Cyclohexylmethyl Methanesulfonate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃-SO₃ | ~2.8 - 3.0 | Singlet |

| -CH₂-O- | Downfield | Doublet |

| Cyclohexyl Protons | ~1.0 - 2.0 | Multiplets |

¹³C NMR Spectroscopy for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbon of the methyl group in the methanesulfonyl portion is anticipated to have a chemical shift in the range of δ 35-40 ppm. The methylene carbon (-CH₂-O-) would be shifted downfield due to the attached oxygen, likely appearing in the δ 60-70 ppm region. The carbons of the cyclohexane ring would resonate at various positions in the upfield region, typically between δ 20 and 40 ppm. The specific chemical shifts would depend on their position relative to the substituent.

Publicly available databases indicate that a ¹³C NMR spectrum for the related compound, cyclohexyl methanesulfonate, has been recorded on a Bruker HX-90 instrument, though the specific spectral data is not provided. nih.gov Analysis of related structures, such as 2-(tert-butyl) cyclohexyl methanesulfonate, has been used for its characterization. researchgate.netajol.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃-SO₃ | ~35 - 40 |

| -CH₂-O- | ~60 - 70 |

| Cyclohexyl C1 | Varies |

| Cyclohexyl C2, C6 | Varies |

| Cyclohexyl C3, C5 | Varies |

Stereochemical Assignments and Diastereomeric Ratio Determination by NMR

NMR spectroscopy is a critical technique for determining the stereochemistry of a molecule, including the assignment of diastereomers and the calculation of their ratios. In the case of substituted cyclohexyl derivatives, the coupling constants (J-values) between adjacent protons can help in assigning their relative stereochemistry (cis or trans). Axial-axial couplings typically have larger J-values (8-13 Hz) compared to axial-equatorial or equatorial-equatorial couplings (2-5 Hz).

For mixtures of diastereomers, separate and distinct signals for corresponding protons or carbons in each diastereomer are often observed in the NMR spectrum. The ratio of the diastereomers can be determined by integrating the signals corresponding to each isomer. For instance, in the synthesis of 2-(tert-butyl) cyclohexyl methanesulfonate, a mixture of two diastereoisomers was formed and characterized by ¹H and ¹³C NMR. researchgate.netajol.info The presence of distinct sets of peaks for each isomer in the NMR spectra allowed for their identification, even if they were inseparable by other means.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable tool for identifying the components of a mixture and assessing the purity of a compound.

Following separation, the compound enters the mass spectrometer, where it is ionized, often by electron ionization (EI). This process can cause the molecule to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The molecular ion peak ([M]⁺) would correspond to the molecular weight of this compound. Other significant fragments would likely include the loss of the methanesulfonyl group or cleavage of the cyclohexyl ring, providing further structural confirmation. For instance, a common fragment for methanesulfonates is the methanesulfonyl cation [CH₃SO₂]⁺ at m/z 79.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(tert-butyl) cyclohexyl methanesulfonate |

Synthetic Utility in Complex Molecular Architectures

Precursor in the Synthesis of Substituted Cyclohexane (B81311) Derivatives

The cyclohexane ring is a common motif in many organic compounds, and methods for its selective functionalization are of great interest. Cyclohexylmethyl methanesulfonate (B1217627) serves as a key starting material for preparing various substituted cyclohexane derivatives.

Cyclohexylmethyl methanesulfonate is readily employed in alkylation reactions where the cyclohexylmethyl group is transferred to a nucleophile. This process is fundamental in constructing more elaborate molecules containing the cyclohexane ring. For instance, it can react with various nucleophiles, such as amines, alkoxides, and carbanions, to yield a diverse array of functionalized cyclohexyl compounds. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the methanesulfonate group, leading to the displacement of the mesylate and the formation of a new carbon-nucleophile bond. This strategy has been utilized in the synthesis of various cyclohexane-based structures. google.comresearchgate.netresearchgate.net

Building Block for Bioactive Molecules and Pharmaceutical Intermediates

The cyclohexyl moiety is a prevalent structural feature in many biologically active compounds and pharmaceuticals. Its presence can influence the lipophilicity, conformational rigidity, and metabolic stability of a molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties. This compound provides a convenient route for incorporating this valuable scaffold into potential drug candidates. nih.govmdpi.comnih.govmdpi.com

This compound has been instrumental in the synthesis of potent enzyme inhibitors. For example, it has been used to prepare a series of N,N'-disubstituted ureas that act as inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov The sEH enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a role in regulating blood pressure and inflammation. nih.gov Inhibition of sEH increases the levels of EETs, making sEH inhibitors promising therapeutic agents for hypertension and inflammatory diseases. nih.govnih.gov In the synthesis of these inhibitors, this compound is reacted with a urea (B33335) derivative to introduce the cyclohexylmethyl group, which is a key structural element for potent inhibitory activity. nih.gov

Similarly, this compound has found application in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). nih.govnih.govsigmaaldrich.comresearchgate.netkingston.ac.uk This enzyme is crucial for the biosynthesis of testosterone, and its inhibition is a potential strategy for the treatment of prostate cancer. nih.govnih.gov Research has shown that certain compounds containing a cyclohexyl moiety exhibit significant inhibitory activity against 17β-HSD3. kingston.ac.uk

The antipsychotic drug Lurasidone, used in the treatment of schizophrenia and bipolar disorder, features a complex chemical structure that includes a cyclohexylmethyl fragment. nih.govnih.gov The synthesis of Lurasidone and its analogues often involves the use of this compound or related derivatives as key intermediates. google.compharmaffiliates.comsimsonpharma.com For example, a common synthetic route involves the reaction of ((1R,2R)-2-(aminomethyl)cyclohexyl)methanol with methanesulfonyl chloride to form the corresponding methanesulfonate ester. google.com This intermediate then undergoes further reactions to construct the final Lurasidone molecule. The precise stereochemistry of the cyclohexane ring is crucial for the drug's activity, and the use of enantiomerically pure starting materials ensures the desired stereoisomer is obtained. google.com

| API/Bioactive Molecule | Role of this compound | Therapeutic Area |

| Soluble Epoxide Hydrolase (sEH) Inhibitors | Building block to introduce the cyclohexylmethyl group, which contributes to the inhibitory potency. | Hypertension, Inflammation |

| 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors | Precursor for the synthesis of inhibitors containing a key cyclohexyl moiety. | Prostate Cancer |

| Lurasidone | Key intermediate in the synthesis of the active pharmaceutical ingredient. | Schizophrenia, Bipolar Disorder |

Application in the Construction of Spirocyclic Systems

Spirocyclic systems, which contain two rings sharing a single atom, are an important class of compounds with unique three-dimensional structures. These frameworks are found in numerous natural products and have gained attention in drug discovery due to their conformational rigidity and novel chemical space. This compound can be utilized in the synthesis of spirocyclic compounds. For instance, in the synthesis of a precursor to Lurasidone, 1,2-bis(methanesulfonyloxymethyl)cyclohexane reacts with 1-(1,2-benzisothiazol-3-yl)piperazine to form a spirocyclic intermediate. google.com This reaction highlights the utility of cyclohexyl derivatives bearing two leaving groups in the construction of complex spiro-fused ring systems. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules.

Electronic Structure Calculations and Prediction of Reactivity

A detailed analysis of the electronic structure of Cyclohexylmethyl methanesulfonate (B1217627), including the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential maps, would be required to predict its reactivity. These calculations would identify electrophilic and nucleophilic sites, providing a theoretical basis for how the molecule might behave in chemical reactions. At present, no dedicated studies on the electronic structure and reactivity prediction for Cyclohexylmethyl methanesulfonate are available.

Energetic Analysis of Reaction Profiles and Transition States

Understanding the mechanisms of reactions involving this compound would necessitate the calculation of reaction energy profiles. This involves mapping the energy of the system as it proceeds from reactants to products, and identifying the high-energy transition states that control the reaction rate. Such energetic analyses are crucial for understanding reaction kinetics and mechanisms, but specific data for this compound is absent from the available literature.

Modeling of Intermolecular Interactions in Reaction Systems

The way this compound interacts with other molecules, such as solvents or reactants, is governed by intermolecular forces like hydrogen bonding and van der Waals interactions. DFT can be used to model these interactions, providing insight into solvation effects and the initial steps of a bimolecular reaction. Research focusing on the specific intermolecular interaction models for this compound has not been identified.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties.

Application of Solvation Parameter Models to Related Cyclohexylmethyl Systems

Solvation parameter models could be used to predict the solubility and partitioning behavior of this compound in various solvents. These models rely on descriptors that quantify a molecule's ability to engage in different types of intermolecular interactions. While the principles of QSPR are well-established, specific models and their application to this compound or closely related systems are not described in the surveyed literature.

Computational Insights into Stereochemical Outcomes

For reactions involving chiral centers or leading to stereoisomeric products, computational methods can be used to predict the stereochemical outcome. By calculating the energies of different stereoisomeric transition states, one can determine which product is likely to form preferentially. Given the cyclohexane (B81311) moiety, conformational analysis would also be a key component of such a study. However, there are no available computational studies that provide insight into the stereochemical outcomes of reactions involving this compound.

Conclusion and Future Directions in Academic Research

Summary of Established Methodologies and Mechanistic Understanding

The synthesis of cyclohexylmethyl methanesulfonate (B1217627) is well-established through the reaction of cyclohexanemethanol (B47985) with methanesulfonyl chloride. The mechanistic understanding of its reactivity is firmly rooted in the principles of nucleophilic substitution, where the mesylate group acts as an excellent leaving group, facilitating SN2 reactions. This makes it a reliable alkylating agent for introducing the cyclohexylmethyl group into a variety of substrates.

Unresolved Challenges and Emerging Research Avenues

Despite the established chemistry, challenges remain, particularly in the selective functionalization of the cyclohexane (B81311) ring itself. nih.gov Achieving site- and stereoselective C-H functionalization on unactivated positions of the cyclohexane ring is a significant challenge in organic synthesis. nih.gov Future research may focus on developing catalytic methods to achieve such transformations on cyclohexylmethyl methanesulfonate and its derivatives, opening new avenues for creating complex molecular architectures. Furthermore, there is a growing interest in understanding the broader biological effects of alkylating agents beyond their direct interaction with DNA, such as their impact on lipid metabolism. nih.gov

Potential for Novel Applications in Catalysis and Advanced Materials Science

The potential for this compound in novel applications stems from its properties as an alkylating agent and the nature of the cyclohexyl group.

Catalysis: While direct catalytic applications of this compound are not widely reported, recent research has explored the use of alkyl sulfonates as catalysts in certain organic reactions, acting as Lewis acids through carbon-bond interactions. chemrxiv.orgchemrxiv.org This emerging area could lead to new catalytic systems where this compound or similar compounds play a direct role. Methanesulfonic acid itself is a widely used catalyst in various industrial processes, including alkylation and esterification. acs.orgrsc.org

Advanced Materials Science: Alkyl sulfonates are used in the synthesis of polymers and other advanced materials. taylorandfrancis.com The incorporation of the cyclohexyl group can impart desirable properties to polymers, such as increased thermal stability and modified mechanical properties. vulcanchem.com There is potential for using this compound as a monomer or modifying agent in the synthesis of specialty polymers and materials for applications in coatings, adhesives, and electronics. vulcanchem.com

Q & A

Q. What are the recommended methods for synthesizing Cyclohexylmethyl methanesulfonate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution between cyclohexylmethanol and methanesulfonyl chloride. Key optimization parameters include:

- Catalysts : Heteropolyacids (e.g., tungstophosphoric acid) enhance reaction efficiency under solvent-free conditions, achieving yields >85% .

- Solvents : Dichloromethane is commonly used, but solvent-free systems reduce purification complexity .

- Temperature : Room temperature (rt) suffices for most protocols, but elevated temperatures may improve kinetics in non-polar solvents .

- Reaction Time : 4–6 hours typically achieves completion, monitored via TLC or NMR .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Infrared (IR) Spectroscopy : Analyze functional groups (e.g., sulfonate S=O stretch at ~1350–1170 cm⁻¹). Prepare samples in 10% CCl₄ (3800–1330 cm⁻¹) and 10% CS₂ (1330–400 cm⁻¹) for full-spectrum coverage .

- Mass Spectrometry (MS) : Electron ionization (EI) confirms molecular weight (e.g., parent ion at m/z corresponding to C₈H₁₅SO₃). NIST databases provide reference fragmentation patterns .

- NMR : ¹H and ¹³C NMR identify cyclohexyl and methylsulfonyl moieties (e.g., δ ~3.0 ppm for CH₃SO₃ group) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Engineering Controls : Use fume hoods or closed systems to minimize vapor exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and vapor respirators compliant with OSHA/NIOSH standards .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with water for ≥10 minutes .

- Storage : Keep in airtight containers at room temperature, away from bases or nucleophiles to prevent hydrolysis .

Advanced Research Questions

Q. How do conflicting toxicity profiles of this compound in different studies arise, and how can they be resolved?

Discrepancies in toxicity data (e.g., LD₅₀ variations) often stem from:

- Experimental Models : Differences in cell lines (e.g., MCF-7 vs. HEK293) or in vivo species (rat vs. mouse) .

- Dose Metrics : Normalize doses by body surface area or metabolic rate for cross-species comparisons .

- Endpoint Selection : Distinguish acute cytotoxicity (e.g., membrane damage) from genotoxicity (e.g., DNA alkylation). Use Comet assays or γH2AX foci quantification for specificity . Resolution : Apply benchmark dose (BMD) modeling to identify point-of-departure (PoD) values, integrating data from multiple studies .

Q. What mechanistic insights explain the alkylating activity of this compound compared to EMS/MMS?

this compound’s bulky cyclohexyl group influences:

- Reactivity : Steric hindrance reduces electrophilicity at the methanesulfonyl group, slowing alkylation kinetics versus smaller analogs like MMS .

- DNA Adduct Profile : Predominantly forms N3-alkylguanine adducts, whereas EMS favors O⁶-alkylguanine. This impacts mutagenic potency and repair pathways (e.g., MGMT vs. BER) .

- Cellular Uptake : Lipophilicity enhances membrane permeability in eukaryotic cells, increasing intracellular adduct formation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

- Quality Control : Implement in-process monitoring (e.g., inline FTIR) to track reaction progression .

- Purification : Use flash chromatography (silica gel, hexane:ethyl acetate) or recrystallization (ethanol/water) to isolate ≥99% purity product .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify optimal storage conditions (e.g., desiccated, argon atmosphere) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data for this compound in published literature?

Discrepancies in IR or NMR peaks may arise from:

- Solvent Artifacts : Residual solvents (e.g., CCl₄) can obscure key bands. Always report solvent conditions .

- Polymorphism : Crystalline vs. amorphous forms alter peak splitting in solid-state NMR. Specify sample preparation methods . Recommendation : Cross-validate with high-resolution MS and X-ray crystallography (if crystalline) to resolve ambiguities .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.